(2E)-3-(3-HYDROXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
Description
Properties
IUPAC Name |
(E)-3-(3-hydroxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-16-8-3-2-7-15(16)19-17(20)13(11-18)9-12-5-4-6-14(21)10-12/h2-10,21H,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRHZZDZWPJNNZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=CC=C3)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3-hydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.33 g/mol. The structure features a hydroxyl group attached to a phenyl ring and a benzodiazole moiety, which is known for contributing to various biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (2E)-3-(3-hydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These findings indicate that the compound induces cell apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects appears to be linked to its ability to inhibit tubulin polymerization, similar to established agents like colchicine. This inhibition disrupts microtubule formation, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, (2E)-3-(3-hydroxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile has shown anti-inflammatory activity . It significantly reduces levels of pro-inflammatory cytokines and mediators in experimental models of inflammation. The compound's effectiveness in lowering leukotriene levels indicates its potential use in treating inflammatory conditions .
Study 1: Antiproliferative Activity
A study conducted on various derivatives of benzodiazole compounds demonstrated that modifications to the structure can enhance antiproliferative activity against cancer cells. The specific derivative (the focus of this article) showed superior efficacy compared to other related compounds .
Study 2: In Vivo Efficacy
In vivo studies using mouse models have further confirmed the anti-inflammatory effects of the compound. Administration resulted in a marked decrease in edema and inflammatory markers associated with induced skin inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Derivatives with Enenitrile Backbones
Alkenyl Trisulfides (e.g., from )
- Structure : Unsaturated trisulfides (R-S-S-S-R).
- Bioactivity : Exhibit potent anticancer activity by microtubule disruption .
- Comparison : The target compound’s enenitrile group may similarly interact with cellular targets via electrophilic reactivity. However, the benzodiazol and hydroxyphenyl groups could enhance specificity compared to trisulfides.
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)Piperazino]-3-(2-Methoxyphenyl)-2-Phenyl-2-Propen-1-One ()
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Anticancer Potential: The enenitrile group in the target compound shares mechanistic parallels with alkenyl trisulfides, suggesting possible microtubule-targeting effects .
- Synthetic Challenges : Heterocyclic synthesis methods from plant-derived biomolecules (e.g., C. gigantea extract studies ) may inform efficient routes for benzodiazol-enenitrile hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
